molecular formula C18H12N4O2S2 B3697470 5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3697470
M. Wt: 380.4 g/mol
InChI Key: LUSHHHCADCCUGE-UHFFFAOYSA-N
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Description

5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex heterocyclic compound that features a unique combination of thiophene, pyrazole, and diazinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde with 2-sulfanylidene-1,3-diazinane-4,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in drug design .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Such as 2-Butylthiophene and 2-Octylthiophene.

    Pyrazole Derivatives: Such as 3(5)-Aminopyrazoles.

    Diazinane Derivatives: Various substituted diazinanes.

Uniqueness

What sets 5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16-13(17(24)20-18(25)19-16)9-11-10-22(12-5-2-1-3-6-12)21-15(11)14-7-4-8-26-14/h1-10H,(H2,19,20,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSHHHCADCCUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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